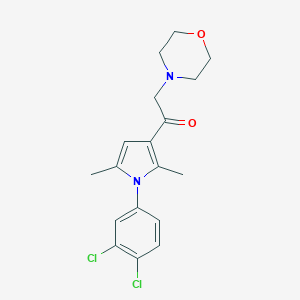
1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone is a synthetic organic compound with a complex structure It features a pyrrole ring substituted with a 3,4-dichlorophenyl group and a morpholinoethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone typically involves multi-step organic reactions One common method starts with the preparation of the pyrrole ring, which is then functionalized with the 3,4-dichlorophenyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
相似化合物的比较
Similar Compounds
1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole: This compound shares the pyrrole and dichlorophenyl moieties but lacks the morpholinoethanone group.
2-morpholinoethanone: This compound contains the morpholinoethanone moiety but lacks the pyrrole and dichlorophenyl groups.
Uniqueness
1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties
生物活性
1-(1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone, a compound derived from the pyrrole family, has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and therapeutic applications.
- Molecular Formula : C12H11Cl2N
- Molecular Weight : 240.13 g/mol
- CAS Number : 866152-52-5
Biological Activity Overview
The compound exhibits various biological activities, including anti-inflammatory and anticancer properties. Studies have shown its effectiveness in enhancing monoclonal antibody production and modulating cell metabolism.
Key Findings:
- Monoclonal Antibody Production : Research indicates that this compound can enhance the production of monoclonal antibodies by suppressing cell growth while increasing glucose uptake and ATP levels in cell cultures. This effect is crucial for biopharmaceutical applications where high yields of antibodies are desired .
- Cell Viability and Productivity : In controlled studies, the addition of this compound resulted in a significant increase in cell-specific productivity without compromising cell viability. For instance, a study demonstrated that under conditions supplemented with the compound, the final concentration of monoclonal antibodies reached 1,098 mg/L—1.5 times higher than control conditions .
- Mechanism of Action : The compound's action appears to be linked to its structural components, particularly the 2,5-dimethylpyrrole moiety. This structure has been identified as a key contributor to its biological effects, influencing metabolic pathways in cells .
Table 1: Summary of Biological Activities
| Activity | Observations |
|---|---|
| Monoclonal Antibody Production | Increased by 1.5-fold with compound supplementation |
| Cell Viability | Maintained above 50% even at higher concentrations |
| Glucose Uptake | Enhanced glucose uptake rate observed |
| ATP Levels | Increased intracellular ATP levels noted |
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrrole ring and substituents significantly affect biological activity. The presence of electron-withdrawing groups such as dichlorophenyl enhances the compound's interaction with cellular targets, thereby increasing its efficacy .
属性
IUPAC Name |
1-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2/c1-12-9-15(18(23)11-21-5-7-24-8-6-21)13(2)22(12)14-3-4-16(19)17(20)10-14/h3-4,9-10H,5-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUANEWHMDHOZLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C(=O)CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














